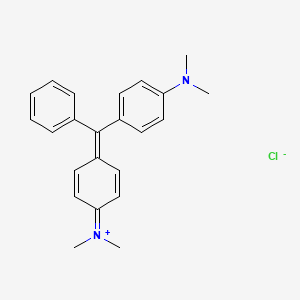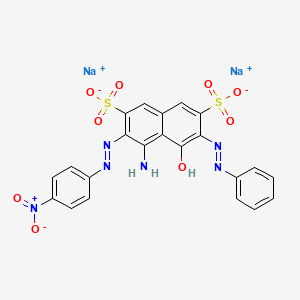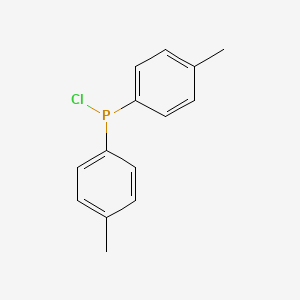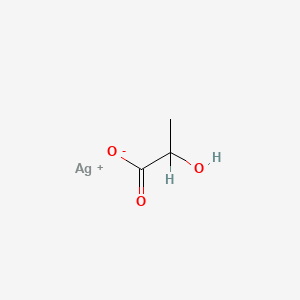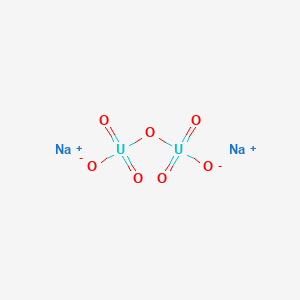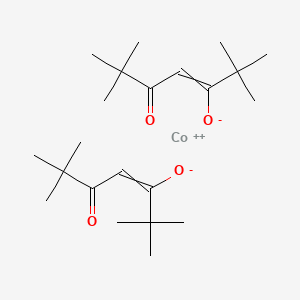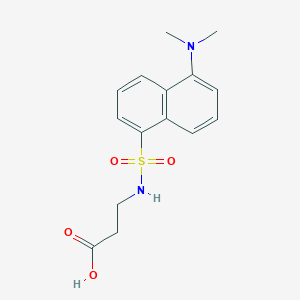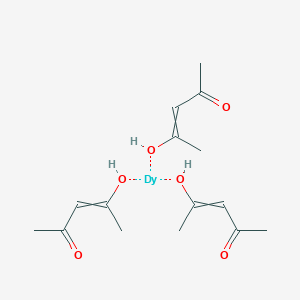
Dysprosium;4-hydroxypent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium;4-hydroxypent-3-en-2-one is a chemical compound with the formula Dy(C₅H₇O₂)₃(H₂O)ₙ. It is a coordination complex where dysprosium is bonded to three acetylacetonate ligands. This compound is typically found as a yellow powder and is known for its stability in dry atmospheres. This compound is used in various scientific and industrial applications due to its unique properties .
Vorbereitungsmethoden
Dysprosium;4-hydroxypent-3-en-2-one can be synthesized through several methods:
Reaction with Dysprosium or Dysprosium Hydride: This involves reacting dysprosium or dysprosium hydride with acetylacetone.
Electrochemical Synthesis: this compound can be obtained by electrolysis of a dysprosium cathode in an ethanol solution of acetylacetone.
Industrial Production: Industrial methods often involve mixing a solution of a dysprosium salt with acetylacetone and then raising the pH of the solution until the complex precipitates.
Analyse Chemischer Reaktionen
Dysprosium;4-hydroxypent-3-en-2-one undergoes various chemical reactions:
Catalysis: It can catalyze the addition reaction of norbornene and carbon tetrachloride.
Complex Formation: It forms complexes with other ligands, such as pyridine-N-oxide, resulting in binuclear complexes.
Thermal Decomposition: The compound can decompose thermally, forming different products depending on the conditions.
Wissenschaftliche Forschungsanwendungen
Dysprosium;4-hydroxypent-3-en-2-one has numerous applications in scientific research:
Magnetic Studies: It is used in the study of single-molecule magnets (SMMs) due to its strong single-ion anisotropy.
Material Science: The compound is used in the synthesis of nanoparticles and other advanced materials.
Biological Studies:
Wirkmechanismus
The mechanism of action of dysprosium(III) acetylacetonate involves its ability to form stable complexes with various ligands. The dysprosium ion in the complex exhibits strong single-ion anisotropy, which is crucial for its magnetic properties. The compound’s ability to catalyze reactions is attributed to the coordination of acetylacetonate ligands, which facilitate the activation of substrates .
Vergleich Mit ähnlichen Verbindungen
Dysprosium;4-hydroxypent-3-en-2-one can be compared with other rare-earth acetylacetonates, such as europium(III) acetylacetonate and terbium(III) acetylacetonate:
Europium(III) Acetylacetonate: Similar to dysprosium(III) acetylacetonate, it forms stable complexes and is used in luminescent materials.
Terbium(III) Acetylacetonate: This compound also exhibits strong magnetic properties and is used in similar applications as dysprosium(III) acetylacetonate.
This compound is unique due to its specific magnetic properties and its ability to form stable complexes with a variety of ligands, making it highly valuable in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
14637-88-8 |
|---|---|
Molekularformel |
C15H21DyO6 |
Molekulargewicht |
459.82 g/mol |
IUPAC-Name |
dysprosium(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.Dy/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
InChI-Schlüssel |
VABPDCUJKLETFM-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Dy] |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Dy+3] |
Herkunft des Produkts |
United States |
Q1: What is the significance of studying the thermal stability and sublimation pressure of Dysprosium(III) acetylacetonate?
A1: Understanding the thermal stability and sublimation pressure of Dysprosium(III) acetylacetonate is crucial for its potential use in vapor deposition processes like Chemical Vapor Deposition (CVD) []. These properties directly influence the maximum theoretical growth rate and composition of thin films deposited using this compound as a precursor. By studying these parameters, researchers can optimize CVD processes to achieve desired film characteristics.
Q2: How does the study on the binuclear Dysprosium(III) acetylacetonate complex contribute to the field of single-molecule magnets (SMMs)?
A2: The research on the binuclear Dysprosium(III) acetylacetonate complex with pyridine-N-oxide provides insights into its potential as a single-molecule magnet (SMM) []. The study demonstrated that this complex exhibits slow magnetic relaxation behavior, a characteristic of SMMs. This finding is significant because SMMs have potential applications in high-density data storage, quantum computing, and molecular spintronics. Further investigation into this complex and similar compounds could lead to advancements in these areas.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



